molecular formula C13H14N2O4S B354019 N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide CAS No. 825657-96-3

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide

Cat. No.: B354019
CAS No.: 825657-96-3
M. Wt: 294.33g/mol
InChI Key: ZQRRCUDUKCOXIF-UHFFFAOYSA-N
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Description

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.

    Introduction of the Methyl Group: The methyl group at the 5-position of the isoxazole ring can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Toluene-4-sulfonyl Group: The toluene-4-sulfonyl group can be introduced through a sulfonylation reaction using toluene-4-sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methyl-isoxazol-3-yl)-2-(benzene-4-sulfonyl)-acetamide: Similar structure but with a benzene ring instead of a toluene ring.

    N-(5-Methyl-isoxazol-3-yl)-2-(methane-4-sulfonyl)-acetamide: Similar structure but with a methane sulfonyl group instead of a toluene sulfonyl group.

Uniqueness

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is unique due to the presence of both the isoxazole ring and the toluene-4-sulfonyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-13(16)14-12-7-10(2)19-15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRRCUDUKCOXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321958
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

825657-96-3
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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